



catalytic applications of 2-methyl Benzamideoxime metal complexes

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Compound of Interest		
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Application Notes and Protocols for Catalytic Applications of Analogous Benzamide and Benzohydrazide Metal Complexes

Disclaimer: A comprehensive literature search did not yield specific catalytic applications for metal complexes of 2-methylbenzamideoxime. The following application notes and protocols are based on closely related benzamide and benzohydrazide metal complexes and are provided as illustrative examples for researchers, scientists, and drug development professionals. These protocols may serve as a starting point for developing catalytic applications for 2-methylbenzamideoxime metal complexes.

Application Note: Oxidation Catalysis

Metal complexes of benzamide and related ligands have demonstrated efficacy as catalysts in oxidation reactions, particularly in the oxidation of alcohols to aldehydes and ketones. These reactions are fundamental in organic synthesis, providing key intermediates for the pharmaceutical and fine chemical industries.

For instance, ruthenium(II) complexes of 2,2'-dithiobisbenzamide have been shown to be more effective catalysts for the oxidation of benzyl alcohol to benzaldehyde compared to the free ligand.[1] Similarly, transition metal complexes derived from Schiff bases of benzohydrazides have been examined for their catalytic activity in the oxidation of aniline.[2] These catalysts often exhibit high selectivity and can operate under mild reaction conditions.

Key Advantages:



- High Selectivity: Preferential oxidation of primary alcohols to aldehydes with minimal overoxidation to carboxylic acids.
- Mild Reaction Conditions: Many of these catalytic systems operate at or near room temperature and atmospheric pressure.
- Compatibility: Can be compatible with a range of functional groups.

Table 1: Representative Catalytic Oxidation of Alcohols

Catalyst/Lig and	Substrate	Product	Co-oxidant	Yield (%)	Reference
Ruthenium(II) complexes of 2,2'- dithiobisbenz amide	Benzyl alcohol	Benzaldehyd e	N- methylmorph oline-N-oxide (NMO)	> Ligand	[1]
[Ni(L)2(NO3)] NO3 (L = 2- fluoro-N'- [(E)-2- hydroxyphen yl)methylene] benzohydrazi de)	Aniline	Azobenzene	H2O2	91	[2]

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol is adapted from studies on ruthenium(II) benzamide complexes.[1]

Materials:

 Ruthenium(II) complex of a benzamide-type ligand (e.g., synthesized from RuCl3·3H2O and the ligand)



- Benzyl alcohol
- N-methylmorpholine-N-oxide (NMO) (co-oxidant)
- Dichloromethane (DCM) or other suitable solvent
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating plate
- Analytical equipment for reaction monitoring and product characterization (e.g., GC-MS, NMR)

Procedure:

- Catalyst Preparation: Synthesize the ruthenium(II) benzamide complex according to established literature procedures. A general approach involves reacting RuCl3·3H2O with the benzamide ligand in a suitable solvent under reflux.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the ruthenium(II) benzamide complex (e.g., 0.01 mmol) in the chosen solvent (e.g., 10 mL DCM).
- Addition of Reagents: To the stirred solution, add benzyl alcohol (1.0 mmol) followed by the co-oxidant, N-methylmorpholine-N-oxide (NMO) (1.2 mmol).
- Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) as required.
- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
- Work-up: Upon completion of the reaction, quench the reaction by adding a saturated
 aqueous solution of sodium thiosulfate. Extract the organic product with a suitable solvent
 (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous
 sodium sulfate, and concentrate under reduced pressure.



 Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde. Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Application Note: Cross-Coupling Reactions

While specific examples for 2-methylbenzamideoxime are unavailable, metal complexes of related nitrogen-containing heterocyclic ligands, such as benzimidazoles, have been successfully employed as catalysts in C-C cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[3] These reactions are powerful tools for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including many pharmaceuticals. Palladium-benzimidazole complexes, for instance, are valued for their high efficiency and selectivity in these transformations.[3]

Key Features:

- High Efficiency: Often achieve high yields of the desired cross-coupled products.
- Versatility: Applicable to a wide range of substrates and functional groups.
- Stability: The metal complexes can exhibit good stability under the reaction conditions.

Table 2: Representative Cross-Coupling Reactions

Catalyst/Lig and Type	Reaction Type	Substrates	Product	Metal	Reference
Palladium- benzimidazol e	Suzuki- Miyaura	Aryl halide, Arylboronic acid	Biaryl	Palladium	[3]
Nickel-based	Kumada	Aryl halide, Grignard reagent	Biaryl	Nickel	[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction



This protocol is a general procedure based on palladium-catalyzed cross-coupling reactions involving nitrogen-containing ligands.[3]

Materials:

- Palladium complex of a benzimidazole-type ligand (e.g., Pd(OAc)2 with the ligand)
- Aryl halide (e.g., bromobenzene, 1.0 mmol)
- Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
- Base (e.g., K2CO3, 2.0 mmol)
- Solvent (e.g., a mixture of toluene and water)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating plate
- Analytical equipment for reaction monitoring and product characterization

Procedure:

- Catalyst Preparation: The palladium catalyst can be generated in situ by mixing a palladium source (e.g., Pd(OAc)2, 0.01 mmol) with the benzimidazole-type ligand (0.02 mmol) in the reaction solvent.
- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, and the base.
- Addition of Solvent and Catalyst: Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water) to the flask. Then, add the pre-formed catalyst solution or the palladium source and ligand directly.
- Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.



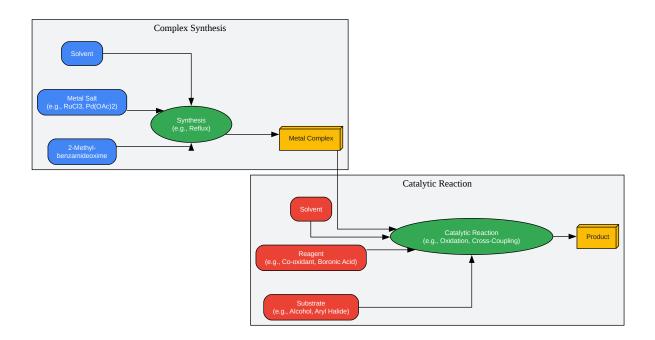




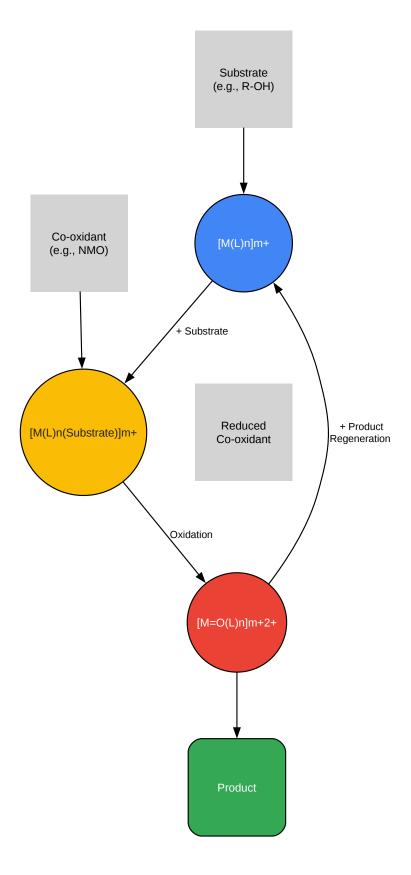
- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting arylhalide is consumed.
- Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
- Purification and Characterization: Purify the residue by column chromatography on silica gel to afford the pure biaryl product. Characterize by NMR spectroscopy and mass spectrometry.

Visualizations









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